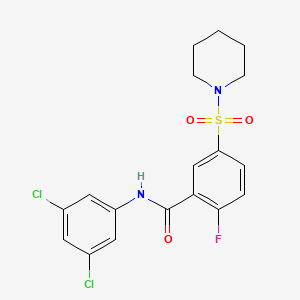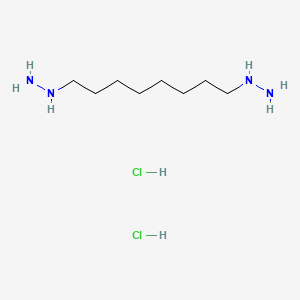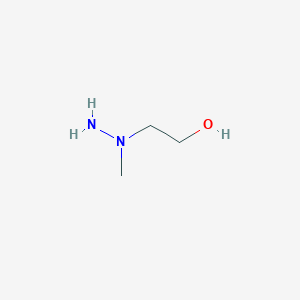
2-(N-methylhydrazino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-methylhydrazino)ethanol is an organic compound that features both a hydrazine and an alcohol functional group
Aplicaciones Científicas De Investigación
2-(N-methylhydrazino)ethanol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in developing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification
Safety and Hazards
While specific safety and hazard information for 2-(N-methylhydrazino)ethanol is not available, it’s important to note that ethanol and its derivatives can be harmful by ingestion, inhalation, or by skin absorption. Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system. Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication .
Mecanismo De Acción
Target of Action
It is known that the products of condensation of formaldehyde with 2-(n-methylhydrazino)ethanol are reduced by lithium aluminum hydride . This suggests that the compound may interact with formaldehyde and lithium aluminum hydride in biochemical reactions.
Mode of Action
It is suggested that anesthetics, which this compound may be classified as, have a site of action located within the cell membrane, presumably at the synapse . The site could be located exclusively in the lipid bilayer, at a hydrophobic site on a protein, or at the membrane protein-lipid interface .
Biochemical Pathways
The main route of ethyl alcohol metabolism, which may be similar to this compound, is its oxidation to acetaldehyde, which is converted into acetic acid with the participation of cytosolic NAD+ - dependent alcohol (ADH) and aldehyde (ALDH) dehydrogenases . Oxidative biotransformation pathways of ethanol also include reactions catalyzed by the microsomal ethanol oxidizing system (MEOS), peroxisomal catalase, and aldehyde (AOX) and xanthine (XOR) oxidases .
Pharmacokinetics
It is known that drugs that inhibit adh or cyp2e1 are the most likely theoretical compounds that would lead to a clinically significant pharmacokinetic interaction with ethanol . This could potentially apply to this compound as well.
Result of Action
The products of condensation of formaldehyde with this compound are reduced by lithium aluminum hydride to the corresponding vicinal N,N′-dimethylhydrazino alcohols . The reaction of the latter with acetaldehyde gave methyl-substituted perhydro 1,3,4-oxadiazines .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. It is known that the intestinal microbiome plays a significant role in the ethanol biotransformation and in the initiation and progression of liver diseases stimulated by ethanol and its metabolite - acetaldehyde .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(N-methylhydrazino)ethanol can be synthesized through the reaction of hydrazine hydrate with ethylene oxide, followed by methylation of the resulting hydrazinoethanol. The reaction typically involves:
Hydrazine Hydrate and Ethylene Oxide Reaction: This step forms 2-hydrazinoethanol.
Methylation: The 2-hydrazinoethanol is then methylated using methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reactions, optimized for yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-methylhydrazino)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The hydrazine group can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed in substitution reactions
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Simpler amines.
Substitution: Various substituted hydrazines
Comparación Con Compuestos Similares
Similar Compounds
1-(N-methylhydrazino)-2-propanol: Similar in structure but with a different alkyl group.
2-(N-ethylhydrazino)ethanol: Contains an ethyl group instead of a methyl group.
Propiedades
IUPAC Name |
2-[amino(methyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O/c1-5(4)2-3-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOGWYNJXRYOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/new.no-structure.jpg)
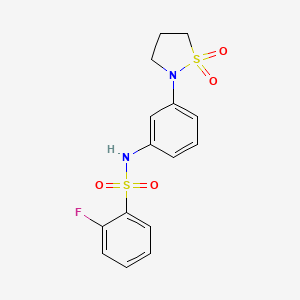
![2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2912594.png)
![N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2912595.png)
![ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2912596.png)
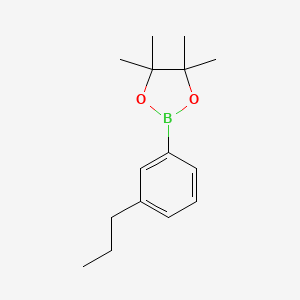
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2912602.png)
![Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2912603.png)
![N-(2,5-difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2912604.png)
